molecular formula C12H13ClN4S B2653753 3-(4-Chlorophenyl)-5-(piperazin-1-yl)-1,2,4-thiadiazole CAS No. 1062512-47-3

3-(4-Chlorophenyl)-5-(piperazin-1-yl)-1,2,4-thiadiazole

Cat. No. B2653753
CAS RN: 1062512-47-3
M. Wt: 280.77
InChI Key: LOYFASFXSZKNGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of piperazine, which is a class of organic compounds containing a piperazine functional group . Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities .


Synthesis Analysis

While specific synthesis methods for “3-(4-Chlorophenyl)-5-(piperazin-1-yl)-1,2,4-thiadiazole” were not found, piperazine derivatives can be synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis and Antibacterial Activity

A study detailed the synthesis of a series of 1,3,4-thiadiazoles, triazoles, and oxadiazoles containing the piperazine nucleus, emphasizing their moderate antibacterial activity against Bacillus subtilis and Escherichia coli (Deshmukh, Karale, Akolkar, & Randhavane, 2017).

Anticancer Agents

Another significant research application involved the design, synthesis, and in vitro evaluation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds as anticancer agents. These compounds showed high cytotoxicity against MCF-7 and HepG2 cancer cell lines, with some inducing cell cycle arrest and apoptotic cell death, highlighting their potential as selective anticancer therapies (El-Masry et al., 2022).

Antimicrobial Agents

Research on formazans derived from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Biological Activities

A study focused on the synthesis and evaluation of N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives, revealing good antibacterial activity against Gram-positive bacteria, particularly S. aureus and S. epidermidis (Foroumadi et al., 2007).

Antifungal and Physicochemical Properties

The solubility, thermodynamics, and partitioning processes of a novel antifungal compound were extensively studied, showcasing its poor solubility in buffer solutions and hexane but better solubility in alcohols, indicating specific pharmacological applications (Volkova, Levshin, & Perlovich, 2020).

properties

IUPAC Name

3-(4-chlorophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4S/c13-10-3-1-9(2-4-10)11-15-12(18-16-11)17-7-5-14-6-8-17/h1-4,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYFASFXSZKNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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